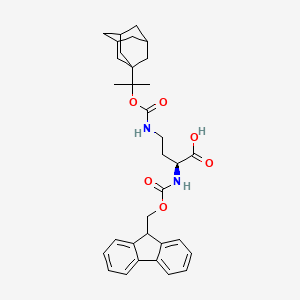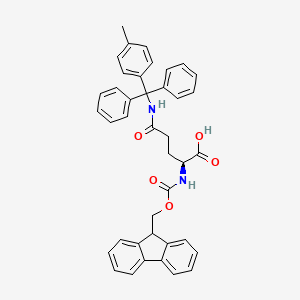
Fmoc-Dab(Adpoc)-OH
描述
Fmoc-Dab(Adpoc)-OH: is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid 2,4-diaminobutyric acid (Dab), which is further modified with an adamantyl group (Adpoc). This modification enhances the stability and solubility of the amino acid, making it a valuable building block in the synthesis of peptides and proteins.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Dab(Adpoc)-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of handling.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with enhanced properties.
Bioconjugation: The compound is employed in bioconjugation techniques to attach peptides to other biomolecules.
Medicine:
Diagnostic Tools: this compound is used in the development of diagnostic peptides for detecting diseases.
Therapeutics: The compound is used in the synthesis of therapeutic peptides for treating various medical conditions.
Industry:
Material Science: It is used in the development of peptide-based materials with unique properties.
Catalysis: The compound is employed in the synthesis of peptide-based catalysts for industrial processes.
作用机制
Target of Action
Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .
Mode of Action
The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Biochemical Pathways
The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .
Pharmacokinetics
Absorption: this compound is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .
Result of Action
At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .
生化分析
Biochemical Properties
Fmoc-Dab(Adpoc)-OH plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble and interact with other biomolecules. The Fmoc group promotes the association of building blocks through hydrophobic and aromatic interactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of functional materials. For instance, this compound can interact with enzymes involved in peptide synthesis, enhancing the efficiency of these reactions . Additionally, its interaction with proteins can lead to the formation of stable complexes, which are essential for various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the self-assembly of peptides, which can alter cell signaling pathways and impact cellular responses . Furthermore, the compound’s ability to form stable complexes with proteins can influence gene expression by modulating transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with biomolecules, promoting self-assembly and the formation of stable complexes . This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is known for its stability under physiological conditions, which allows it to maintain its activity over extended periods . The compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular processes without causing adverse effects . At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthesis and energy production . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic pathways . These interactions are crucial for the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporters that recognize the Fmoc group . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with biomolecules and its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 2,4-diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Adamantyl Group: The protected amino acid is then reacted with an adamantyl derivative, such as adamantyl chloroformate, to introduce the adamantyl group. This reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The final product, this compound, is purified using techniques such as column chromatography to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-Dab(Adpoc)-OH can undergo substitution reactions where the Fmoc group is removed and replaced with other functional groups. This is typically achieved using piperidine in a solvent like dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide and coupling agents like 1-hydroxybenzotriazole.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides: Used for peptide coupling reactions.
Organic Solvents: Such as dichloromethane and dimethylformamide, used as reaction media.
Major Products:
Peptides and Proteins: The primary products formed from reactions involving this compound are peptides and proteins with specific sequences and functionalities.
相似化合物的比较
Fmoc-Dap(Adpoc)-OH: A similar compound with a different amino acid backbone.
Fmoc-Lys(Adpoc)-OH: Another similar compound with lysine as the amino acid backbone.
Fmoc-Orn(Adpoc)-OH: A compound with ornithine as the amino acid backbone.
Uniqueness:
Enhanced Stability: Fmoc-Dab(Adpoc)-OH offers enhanced stability compared to other similar compounds due to the presence of the adamantyl group.
Versatility: The compound’s unique structure allows for versatile applications in peptide synthesis and modification.
属性
IUPAC Name |
(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-ZAEVYNLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















